molecular formula C9H7ClN2O3S B2921795 2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 743444-28-2

2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2921795
CAS No.: 743444-28-2
M. Wt: 258.68
InChI Key: LEFPWGKCGSSLRT-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene and pyrimidine ring system. Its structure includes a chloromethyl group at position 2, a methyl group at position 5, and a carboxylic acid at position 6 (Fig. 1). These substituents influence its chemical reactivity, solubility, and biological activity. The carboxylic acid group enables salt formation or conjugation, while the chloromethyl group enhances electrophilicity, facilitating alkylation reactions .

Key applications include its role as an intermediate in synthesizing antimicrobial agents and modulators of bacterial enzymes like tRNA methyltransferase (TrmD) .

Properties

IUPAC Name

2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3S/c1-3-5-7(13)11-4(2-10)12-8(5)16-6(3)9(14)15/h2H2,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFPWGKCGSSLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Step

The ethyl ester intermediate, 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS 89567-06-6), is synthesized via microwave-assisted cyclization. Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate (CAS 4815-30-9) reacts with chloroacetonitrile in the presence of hydrochloric acid (HCl) under solvent-free conditions. Microwave irradiation at 105°C for 10 minutes facilitates rapid ring closure, achieving a 95% yield. The reaction mechanism likely proceeds through nucleophilic attack of the amine group on the nitrile carbon, followed by HCl-mediated elimination to form the pyrimidine ring.

Hydrolysis Step

The ethyl ester is hydrolyzed to the carboxylic acid using alkaline or acidic conditions. While specific details for this compound are scarce in the literature, standard ester hydrolysis protocols involve refluxing with aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl). For instance, treatment with 6M NaOH at 80°C for 4–6 hours typically cleaves the ester group, followed by acidification to precipitate the carboxylic acid.

Alternative Methods for Thieno[2,3-d]pyrimidine Core Formation

Cyclocondensation with Ethyl Cyanoformate

A complementary approach involves cyclizing 2-aminothiophene-3-carboxylic acid derivatives with ethyl cyanoformate. This method, though less commonly reported for the target compound, provides access to analogous thieno[2,3-d]pyrimidine-2-carboxylic acids. The reaction proceeds in refluxing ethanol, with the cyanoformate acting as a carbonyl donor to form the pyrimidine ring. However, this route may require additional steps to introduce the chloromethyl group at position 2.

Post-Synthesis Functionalization and Challenges

Introduction of the Chloromethyl Group

The chloromethyl group at position 2 is critical for the compound’s bioactivity. Its incorporation typically occurs during the cyclization step using chloroacetonitrile as a reagent. Competing reactions, such as over-alkylation or decomposition of chloroacetonitrile under acidic conditions, necessitate precise temperature control and stoichiometry.

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield Key Advantages Limitations
Microwave Cyclization Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate HCl, microwave, 10 min 95% Rapid, high yield Requires specialized equipment
Ethyl Cyanoformate Route 2-Aminothiophene-3-carboxylic acid derivative Refluxing ethanol, 3–6 hours 60–70% Avoids chloroacetonitrile Lower yield, multiple steps
Thorpe-Ziegler Reaction Mercaptocarbonitrile derivatives KOH, DMF, 24–48 hours 50–65% Flexible substituent introduction Complex starting materials

Applications and Derivatives

While the primary focus of this analysis is synthesis, it is noteworthy that thieno[2,3-d]pyrimidine derivatives exhibit broad pharmacological activities, including PDE4 inhibition and anticancer properties. The carboxylic acid moiety in the target compound enhances water solubility, making it a valuable intermediate for prodrug development or metal-chelating agents.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol, and the compound can also undergo oxidation reactions to form sulfoxides or sulfones.

    Condensation Reactions: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted thieno[2,3-d]pyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Material Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The thieno[2,3-d]pyrimidine core can interact with various molecular targets, including kinases and other signaling proteins, disrupting their normal function.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations at Position 2
  • 3-Amino-5-methyl-2-(alkylthio)-4-oxo derivatives (e.g., from ): Structure: Amino and alkylthio groups at position 2. Synthesis: Alkylation of thienopyrimidine precursors with benzyl chlorides or chloroacetic acid in DMF . Activity: Moderate to strong antimicrobial activity against S. aureus and B. subtilis . Comparison: The chloromethyl group in the target compound offers higher reactivity for further functionalization compared to alkylthio groups, but may reduce stability .
  • 2-(3,4-Dichlorobenzyl)-5-methyl-4-oxo derivatives ():

    • Structure : Bulky dichlorobenzyl group at position 2.
    • Activity : Enhanced lipophilicity may improve membrane penetration but reduce solubility .
Substituent Variations at Position 6
  • Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (): Structure: Ethyl ester instead of carboxylic acid. Properties: Higher molecular weight (238.26 g/mol) and melting point (>230°C) compared to the carboxylic acid form (MW 210.21 g/mol) . Synthesis: Alkaline hydrolysis converts the ester to the carboxylic acid .
  • N-(Benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides (): Structure: Benzylamide group at position 4. Synthesis: Carbodiimide-mediated coupling of the carboxylic acid with benzylamines . Activity: Superior antimicrobial activity (MIC values 2–8 μg/mL against S. aureus) compared to the carboxylic acid form, attributed to improved membrane permeability .

Physicochemical Properties

  • Solubility : Carboxylic acid form is water-soluble (as salts), while esters and amides require organic solvents .
  • Stability: Chloromethyl group may lead to decomposition under humid conditions, whereas amino/alkylthio derivatives are more stable .

Biological Activity

2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, a compound within the thienopyrimidine class, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on its biological activity, including relevant case studies and data tables.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₁H₁₁ClN₂O₃S
  • Molecular Weight : 286.73 g/mol
  • CAS Number : 89567-06-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, a study evaluated various derivatives against human lung adenocarcinoma (A549) cells. The results indicated that compounds with structural modifications exhibited varying degrees of cytotoxicity.

Case Study: Anticancer Screening

In vitro testing involved exposing A549 cells to a series of thienopyrimidine derivatives at a concentration of 100 µM for 24 hours, followed by viability assessment using the MTT assay. Notably:

  • Compound A reduced cell viability to 66% , demonstrating significant cytotoxicity.
  • Compound B , containing a 5-nitrothiophene moiety, showed selective activity against multidrug-resistant strains of Staphylococcus aureus.

The structure-activity relationship (SAR) analysis revealed that:

  • Compounds with free amino groups exhibited enhanced anticancer properties compared to those with acetylamino groups.
CompoundCell Viability (%)Structural Feature
A665-nitrothiophene
B75Free amino group

Antimicrobial Activity

The antimicrobial efficacy of thienopyrimidine derivatives has also been explored extensively. In particular, studies have demonstrated activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A comprehensive screening was conducted against clinically significant pathogens, including multidrug-resistant strains. The findings were as follows:

  • Compounds exhibited effective inhibition against Klebsiella pneumoniae and Escherichia coli.
  • Notably, compounds derived from the thienopyrimidine scaffold demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
PathogenMinimum Inhibitory Concentration (MIC)Active Compound
Klebsiella pneumoniae16 µg/mLCompound A
Escherichia coli32 µg/mLCompound B
Methicillin-resistant S. aureus8 µg/mLCompound C

The biological activity of thienopyrimidine derivatives is often attributed to their ability to interfere with cellular processes such as DNA synthesis and cell division. The presence of the chloromethyl group is believed to enhance lipophilicity, facilitating membrane penetration and subsequent cellular uptake.

Q & A

Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid?

The compound is typically synthesized via cyclization reactions using binucleophilic reagents. For example, 5-amino-3-methyl-N2-arylthiophene-2,4-dicarboxamides can react with 2-iminocoumarin-3-carboxamides under reflux conditions to form the thienopyrimidine core . Alternatively, alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide with chloromethylating agents (e.g., benzyl chloride derivatives) introduces the chloromethyl group . Key steps include optimizing solvent systems (e.g., DMSO:water mixtures) and reaction times (6–24 hours) to achieve yields >70% .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization involves:

  • 1H NMR to verify proton environments (e.g., the oxo group at δ 10.2–10.5 ppm and chloromethyl protons at δ 4.3–4.6 ppm).
  • HRMS to confirm molecular weight (e.g., C10H9ClN2O3S requires m/z 280.9984).
  • Melting point analysis (e.g., 216–218°C for analogous derivatives) .
  • Elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. What are the primary biological activities reported for this scaffold?

Thieno[2,3-d]pyrimidine derivatives exhibit moderate antimicrobial activity against Gram-negative pathogens (e.g., Pseudomonas aeruginosa and Proteus vulgaris), with MIC values ranging from 32–64 µg/mL. Activity is attributed to the chloromethyl group enhancing membrane permeability . Additionally, docking studies suggest interactions with bacterial targets like TrmD methyltransferase, validated via in silico binding affinity calculations (ΔG < −7 kcal/mol) .

Advanced Research Questions

Q. How can low reactivity of ester intermediates during amidation be addressed?

The ester group in ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate shows low nucleophilicity, hindering direct amidation. To overcome this:

  • Use peptide coupling reagents (e.g., HATU or EDCI) to activate the carboxylic acid intermediate.
  • Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to minimize side reactions.
  • Purify intermediates via recrystallization (e.g., methylene chloride/petroleum ether systems) to improve reactivity .

Q. How can structural contradictions in spectral data be resolved during characterization?

Discrepancies between expected and observed NMR/HRMS data often arise from:

  • Tautomeric equilibria (e.g., oxo-enol forms in the dihydrothienopyrimidine ring). Use variable-temperature NMR (VT-NMR) to identify dynamic processes .
  • Residual solvents or impurities . Employ high-resolution techniques like 2D NMR (COSY, HSQC) to isolate signals .
  • Crystallographic validation . Single-crystal X-ray diffraction (e.g., PDB ligand data for related structures) provides unambiguous confirmation .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

  • Molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., TrmD) using rigid/flexible receptor models.
  • QSAR models trained on MIC data from analogs (e.g., substituent electronegativity and logP correlations).
  • MD simulations (100 ns trajectories in GROMACS) to assess binding stability and hydration effects .

Q. How can reaction yields be improved for analogs with bulky substituents?

Bulky groups (e.g., aryl or coumarin derivatives) reduce yields due to steric hindrance. Mitigation strategies include:

  • Microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate kinetics.
  • Catalytic methods (e.g., Pd-mediated cross-coupling for aryl introductions).
  • Stepwise functionalization (e.g., post-cyclization alkylation) to avoid intermediate instability .

Methodological Considerations

Q. What analytical techniques validate purity for in vitro assays?

  • HPLC-DAD (>95% purity, C18 column, acetonitrile/water gradient).
  • LC-MS to detect trace impurities (e.g., dechlorinated byproducts).
  • Thermogravimetric analysis (TGA) to confirm solvent-free crystals .

Q. How are microbial inhibition assays designed for this compound?

  • Broth microdilution (CLSI guidelines) in 96-well plates, with 24-hour incubation at 37°C.
  • Positive controls (ciprofloxacin for bacteria, fluconazole for fungi).
  • Resazurin-based viability assays to quantify MICs colorimetrically .

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